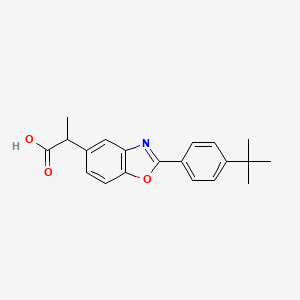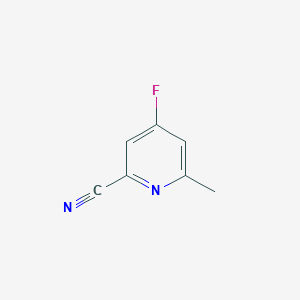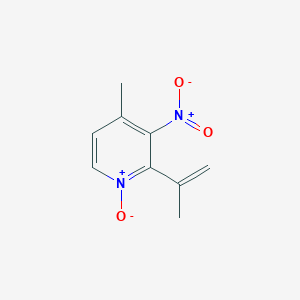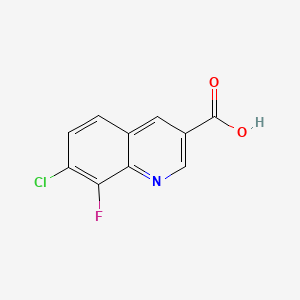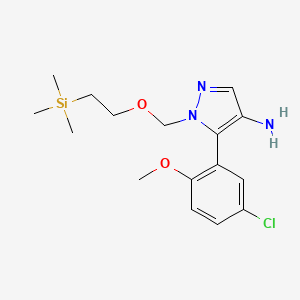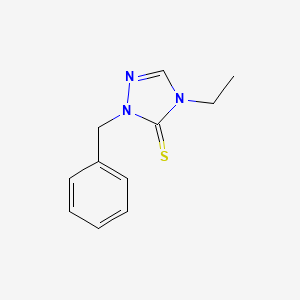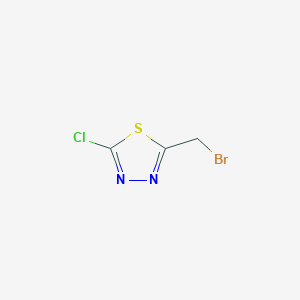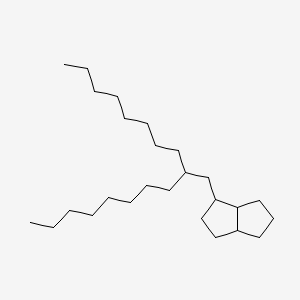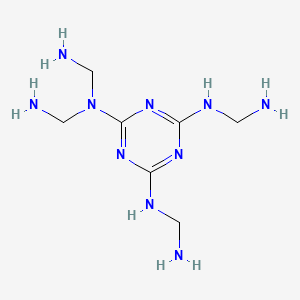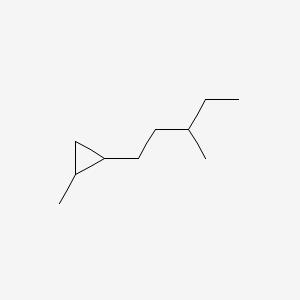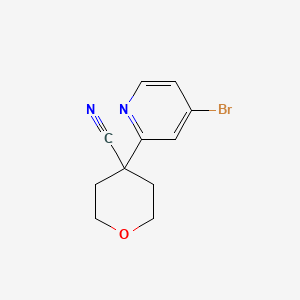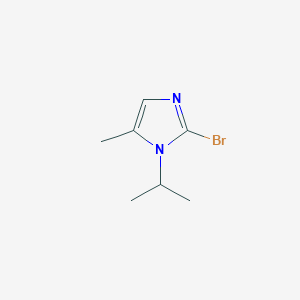
2-Bromo-1-isopropyl-5-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-isopropyl-5-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This specific compound is characterized by the presence of a bromine atom at the second position, an isopropyl group at the first position, and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isopropyl-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-isopropyl-1H-imidazole with methylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isopropyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-1-isopropyl-5-methyl-1H-imidazole, while oxidation can produce this compound N-oxide.
Scientific Research Applications
2-Bromo-1-isopropyl-5-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and ligands for catalysis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-Bromo-1-isopropyl-5-methyl-1H-imidazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom and the imidazole ring play crucial roles in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Similar in structure but lacks the isopropyl group, which affects its reactivity and applications.
1-Isopropyl-5-methyl-1H-imidazole: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2-Chloro-1-isopropyl-5-methyl-1H-imidazole:
Uniqueness
2-Bromo-1-isopropyl-5-methyl-1H-imidazole is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of the bromine atom allows for versatile substitution reactions, while the isopropyl and methyl groups influence its steric and electronic properties.
Properties
Molecular Formula |
C7H11BrN2 |
|---|---|
Molecular Weight |
203.08 g/mol |
IUPAC Name |
2-bromo-5-methyl-1-propan-2-ylimidazole |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)10-6(3)4-9-7(10)8/h4-5H,1-3H3 |
InChI Key |
UJSVYNUXWACDSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



